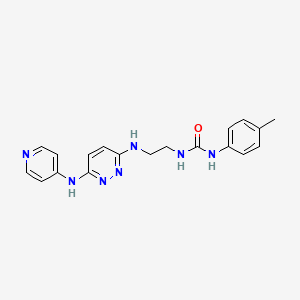
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea, also known as PDP, is a synthetic compound that has been studied for its potential use in scientific research. The compound's unique chemical structure has led to investigations into its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea's mechanism of action involves binding to the ATP-binding site of kinases, preventing their activity and downstream signaling. This inhibition can lead to cell death in cancer cells and has been shown to be effective in preclinical models.
Biochemical and Physiological Effects:
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea as a research tool is its specificity for certain kinases, allowing for targeted inhibition of specific signaling pathways. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity at higher doses.
Orientations Futures
There are several potential future directions for research involving 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea. One area of interest is the development of combination therapies with other kinase inhibitors or chemotherapeutic agents. Another potential direction is the investigation of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea's effects on other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies are needed to fully understand 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea's mechanism of action and potential side effects.
In conclusion, 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea is a synthetic compound that has shown promise as a research tool for the inhibition of kinases and the development of new cancer therapies. Its unique chemical structure and specificity for certain kinases make it a valuable tool for scientific research, and future studies will continue to explore its potential applications.
Méthodes De Synthèse
The synthesis of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea involves several steps, including the reaction of 4-aminopyridine with 3-chloro-6-nitropyridazine to form 6-(pyridin-4-ylamino)pyridazin-3-amine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form 1-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)pyridin-4-amine. Finally, this compound is reacted with p-tolyl isocyanate to form the final product, 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea.
Applications De Recherche Scientifique
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has been studied for its potential use in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been implicated in various diseases, including cancer. 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has been shown to inhibit several kinases, including JAK2 and FLT3, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-2-4-15(5-3-14)24-19(27)22-13-12-21-17-6-7-18(26-25-17)23-16-8-10-20-11-9-16/h2-11H,12-13H2,1H3,(H,21,25)(H,20,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVUSPHNNGLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2971932.png)

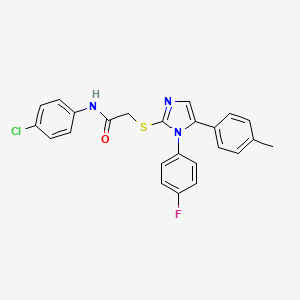
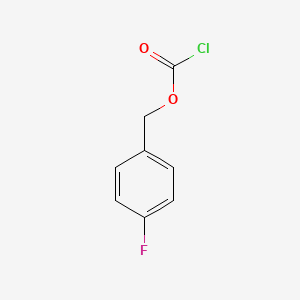

![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)

![ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2971943.png)

![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)
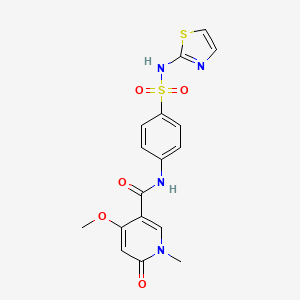
![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)
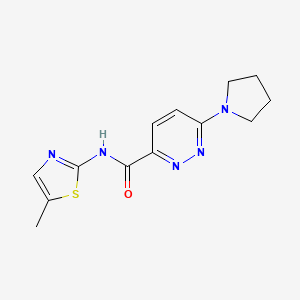
![2-(4-chlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2971952.png)